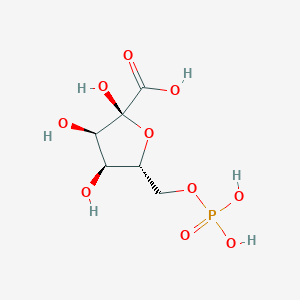

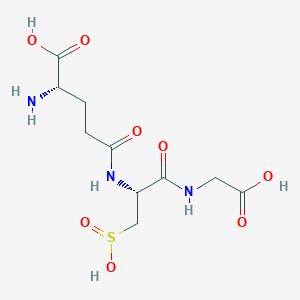

![molecular formula C20H35NO15 B10758868 N-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B10758868.png)

N-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

H TYPE II TRISACCHARIDE is a small molecule belonging to the class of organic compounds known as acylaminosugars. These compounds contain a sugar linked to a chain through an N-acyl group. H TYPE II TRISACCHARIDE is a significant component in the histo-blood group ABO system, which involves three carbohydrate antigens: A, B, and H .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of H TYPE II TRISACCHARIDE typically involves the use of glycosyl donors and acceptors to form glycosidic linkages. One common method involves the use of thioglycosides, which are activated with methyl trifluoromethanesulfonate or dimethyl (methylthio)sulfonium tetrafluoroborate. These activated intermediates are then used to construct the glycosidic bonds .

Industrial Production Methods: Industrial production of H TYPE II TRISACCHARIDE can be achieved through enzymatic methods. For example, the alginate lyase AlyC7 from Vibrio sp. C42 has been characterized as a trisaccharide-producing lyase with high activity and broad substrate specificity. This enzyme can be produced extracellularly in Escherichia coli, yielding high amounts of trisaccharides from sodium alginate degradation .

Chemical Reactions Analysis

Types of Reactions: H TYPE II TRISACCHARIDE undergoes various chemical reactions, including glycosylation, oxidation, and reduction. Glycosylation reactions involve the transfer of sugar moieties to form glycosidic bonds, while oxidation and reduction reactions modify the functional groups on the sugar units .

Common Reagents and Conditions: Common reagents used in the synthesis and modification of H TYPE II TRISACCHARIDE include glycosyl donors such as thioglycosides, methyl trifluoromethanesulfonate, and dimethyl (methylthio)sulfonium tetrafluoroborate. These reactions are typically carried out under controlled conditions to ensure the formation of the desired glycosidic linkages .

Major Products Formed: The major products formed from the reactions involving H TYPE II TRISACCHARIDE include various glycosidic derivatives, which can be further modified to produce complex oligosaccharides and polysaccharides .

Scientific Research Applications

H TYPE II TRISACCHARIDE has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of complex carbohydrates. In biology, it serves as a model compound for studying glycosylation processes and carbohydrate-protein interactions. In medicine, it is used in the development of blood typing reagents and as a target for glycan-specific antibodies. In industry, it is utilized in the production of bioactive oligosaccharides and polysaccharides .

Mechanism of Action

The mechanism of action of H TYPE II TRISACCHARIDE involves its interaction with specific glycosyltransferases in the histo-blood group ABO system. These enzymes catalyze the transfer of sugar moieties to form the H antigen, which is then further modified to produce the A and B antigens. The binding of H TYPE II TRISACCHARIDE to these enzymes induces conformational changes that facilitate the transfer of the sugar moieties .

Comparison with Similar Compounds

H TYPE II TRISACCHARIDE is unique among similar compounds due to its specific structure and function in the histo-blood group ABO system. Similar compounds include other trisaccharides and oligosaccharides that serve as antigens in the blood group system, such as the A and B antigens. These compounds share similar glycosidic linkages but differ in the specific sugar moieties and their arrangement .

List of Similar Compounds

- H TYPE I TRISACCHARIDE

- A ANTIGEN TRISACCHARIDE

- B ANTIGEN TRISACCHARIDE

- LEWIS Y TETRASACCHARIDE

- LEWIS X TRISACCHARIDE

Properties

Molecular Formula |

C20H35NO15 |

|---|---|

Molecular Weight |

529.5 g/mol |

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

InChI |

InChI=1S/C20H35NO15/c1-5-10(25)13(28)15(30)19(32-5)36-17-14(29)11(26)7(3-22)34-20(17)35-16-8(4-23)33-18(31)9(12(16)27)21-6(2)24/h5,7-20,22-23,25-31H,3-4H2,1-2H3,(H,21,24)/t5-,7+,8+,9+,10+,11-,12+,13+,14-,15-,16+,17+,18+,19-,20-/m0/s1 |

InChI Key |

PHTAQVMXYWFMHF-QVPNGJTFSA-N |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O)CO)CO)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(OC(C(C3O)NC(=O)C)O)CO)CO)O)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

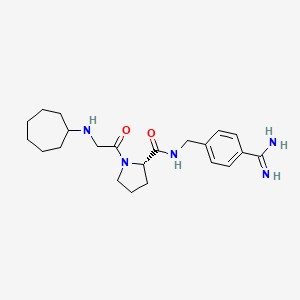

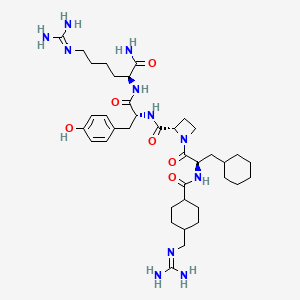

![N-(3-Chlorophenyl)-N-Methyl-2-Oxo-3-[(3,4,5-Trimethyl-1h-Pyrrol-2-Yl)methyl]-2h-Indole-5-Sulfonamide](/img/structure/B10758791.png)

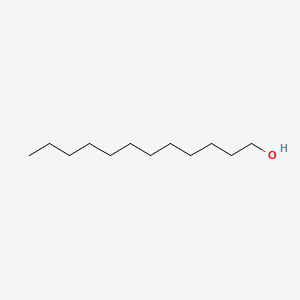

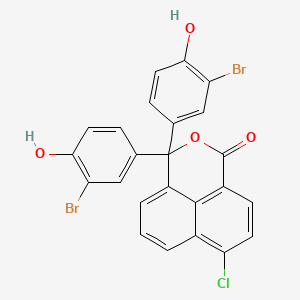

![5-[(3s)-3-(2-Methoxybiphenyl-4-Yl)but-1-Yn-1-Yl]-6-Methylpyrimidine-2,4-Diamine](/img/structure/B10758792.png)

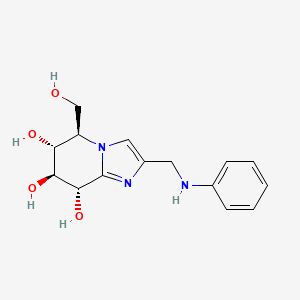

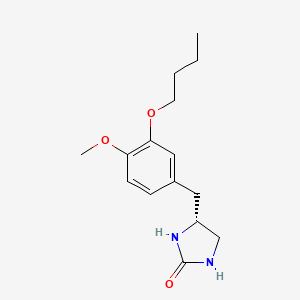

![1-[1'-(3-Phenylacryloyl)spiro[1-benzofuran-3,4'-piperidin]-5-yl]methanamine](/img/structure/B10758821.png)

![4-[(7-Oxo-7h-thiazolo[5,4-e]indol-8-ylmethyl)-amino]-n-pyridin-2-yl-benzenesulfonamide](/img/structure/B10758824.png)

![diethyl [(1R)-1,5-diaminopentyl]boronate](/img/structure/B10758845.png)

![N-Methyl-N-[(1R)-1-methyl-2-phenylethyl]prop-2-EN-1-amine](/img/structure/B10758869.png)